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Profile of PF-06649298

PF-06649298 is a potent and selective small-molecule inhibitor of the sodium-coupled citrate transporter
(NaCT or SLC13A5). Inhibition of NaCT in the liver is a potential therapeutic strategy for metabolic
disorders like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), as it can reduce fatty

acid synthesis by limiting the cytosolic citrate required for this process [1] [2].

The table below summarizes the core characteristics of PF-06649298:

Property Description
Target Sodium-coupled citrate transporter (NaCT or SLC13A5) [1] [2]
Role Inhibitor and substrate [1] [3]

Primary Indication Target = Metabolic disorders (Type 2 diabetes, obesity, NAFLD) [1] [2]
Structure Small dicarboxylate molecule [1]

Key Feature High selectivity for NaCT over related transporters NaDC1 and NaDC3 [1]
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Mechanism of Action and Selectivity

PF-06649298 competes with citrate for the substrate binding site on NaCT. It is not only an inhibitor but also
a substrate for the transporter, meaning it is actively transported into the cell [1] [3]. Its binding and transport

are stereosensitive, with the (R)-enantiomer being the active form [3].

The high-resolution cryo-EM structure of human NaCT in complex with PF-06649298 reveals that the
inhibitor binds the same site as citrate, arresting the transporter's cycle [2]. The structure also explains the
compound's high selectivity for NaCT over the homologous transporters NaDC1 and NaDC3, which is a

crucial feature for minimizing off-target effects [1] [2].

Experimental and Physicochemical Data

The following table consolidates key experimental data for PF-06649298:

Parameter Value |/ Result Context / Notes

ICso0 (in vitro) 0.41 uM [1] HEK-293 cells overexpressing SLC13A5
(HEKNaCT)

ICso (ex vivo) 16.2 uM [1] Cryopreserved human hepatocytes (potency shift
is common in more complex physiological
systems)

Kn (in hepatocytes) 24 uM [3] Michaelis-Menten constant in human hepatocytes

Selectivity >100-fold selective for No significant inhibition of NaDC1 or NaDC3 at

NaCT over relevant concentrations

NaDC1/NaDC3 [1]

Unbound Partition ~3 (diacid), ~59 (ethyl In human hepatocytes; indicates active uptake
Coefficient (Kk== ester prodrug) [3] (Kpuu >1); prodrug (PF-06757303) achieves much
higher intracellular concentrations

Safety & Selectivity  Clean in vitro safety profile  No significant inhibition of hRERG channel, major
Profile [1] CYP450 enzymes, or a panel of 65+ other targets;
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Parameter Value |/ Result Context | Notes

negative in genetic toxicity assays

Key Experimental Protocols

The search results reference several key methodologies used to characterize PF-06649298. Here is a

summary of the core protocols:

o Citrate Uptake Assay (for ICso Determination): Citrate transport is measured in a stable HEK-293
cell line overexpressing human SLC13A5 (HEKNaCT) or in cryopreserved human hepatocytes.
Uptake of radiolabeled [**C]-citrate is measured in the presence of increasing concentrations of PF-
06649298 to determine its inhibitory potency (ICso) [1].

¢ Unbound Partition Coefficient (Kpuu) Measurement: The asymmetric distribution of PF-06649298
between cells and medium is determined in vitro using suspended human hepatocytes. The
methodology involves measuring the total drug concentration in the cells and medium and adjusting
for the unbound (active) fraction using techniques like equilibrium dialysis. This Kpuu value helps
predict in vivo liver-to-plasma distribution [3].

e Cryo-EM Structure Determination: The structural basis of inhibition was elucidated by determining
the high-resolution cryo-electron microscopy (cryo-EM) structure of full-length human NaCT in
complex with PF-06649298. This involved protein purification, complex formation, vitrification, and
high-resolution data collection and processing [2].

NaCT Inhibitor Mechanism and Assay Workflow

The following diagram illustrates the role of NaCT and the general workflow for evaluating its inhibitors,

based on the described mechanisms and assays.

Research Implications and Considerations

The data on PF-06649298 highlights several key points for researchers:

e Leveraging Prodrugs: The dramatic difference in Kpuu between the diacid PF-06649298 and its
ethyl ester prodrug (PF-06757303) demonstrates a highly effective strategy to enhance intracellular
delivery of polar diacid molecules [3].
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¢ Importance of Free Drug Concentration: The pharmacological activity directly correlates with the
intracellular free drug concentration, not the nominal assay concentration. This underscores the
critical need to measure Kpuu for a accurate interpretation of in vitro potency [3].

e Stereochemistry is Critical: The significant difference in activity between the (R) and (S)
enantiomers of the lead compound underscores that chiral optimization and analysis are essential in
this chemical series [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Discovery and characterization of novel inhibitors of the ... [nature.com]
2. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nim.nih.gov]
3. Determination of Unbound Partition Coefficient and in Vitro ... [sciencedirect.com]

To cite this document: Smolecule. [PF-06649298 structural analogs and optimization]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b539207#pf-06649298-

structural-analogs-and-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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